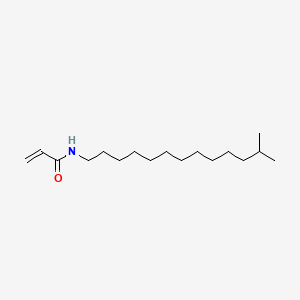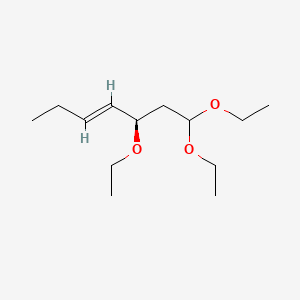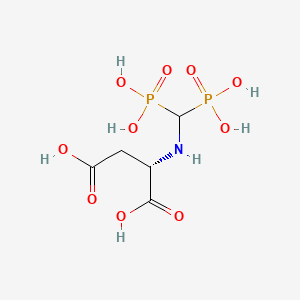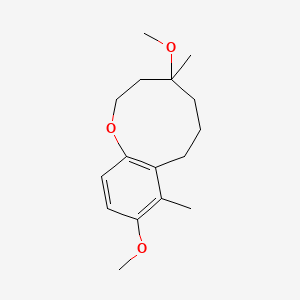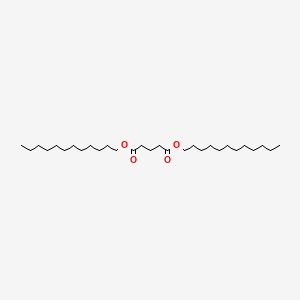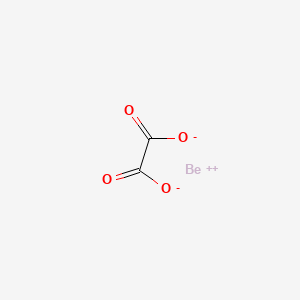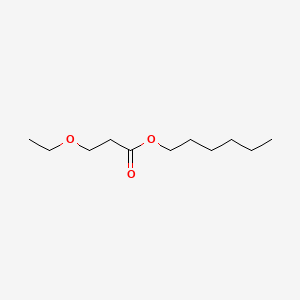![molecular formula C14H15N5O6 B12645205 5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氨基-N-[3-(2-硝基苯氧基)丙基]-2,4-二氧代-1H-嘧啶-6-甲酰胺: 是一种复杂的化合物,属于嘧啶衍生物类。该化合物以其独特的结构为特征,包括氨基、硝基苯氧基和嘧啶环。
准备方法
合成路线和反应条件: 5-氨基-N-[3-(2-硝基苯氧基)丙基]-2,4-二氧代-1H-嘧啶-6-甲酰胺的合成通常涉及多步有机反应。一种常见的方法是使5-氨基-2,4-二氧代-1H-嘧啶-6-甲酰胺与3-(2-硝基苯氧基)丙胺在受控条件下反应。该反应通常在适当溶剂(如二甲基甲酰胺)和催化剂(如三乙胺)存在下,在升高的温度下进行。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将包括优化反应条件以最大限度地提高产率和纯度。重结晶和色谱等技术通常用于纯化最终产品。
化学反应分析
反应类型:
氧化: 化合物中的硝基苯氧基可以发生氧化反应,导致形成硝基衍生物。
还原: 硝基可以在还原剂(如氢气)存在下,在钯催化剂的作用下还原为氨基。
取代: 氨基可以参与亲核取代反应,其中它可以被其他亲核试剂取代。
常用试剂和条件:
氧化: 酸性条件下的高锰酸钾或三氧化铬。
还原: 钯碳上的氢气或硼氢化钠。
取代: 在氢氧化钠等碱存在下进行的卤代烷或酰氯。
主要产物:
氧化: 形成硝基衍生物。
还原: 形成氨基衍生物。
取代: 形成取代的嘧啶衍生物。
科学研究应用
化学: 该化合物用作合成更复杂有机分子的中间体。它作为构建杂环化合物的结构单元。
生物学: 在生物学研究中,该化合物可用于研究嘧啶衍生物与生物大分子(如 DNA 和蛋白质)的相互作用。
医药: 医药化学中的潜在应用包括开发针对特定酶或受体的药物。其独特的结构允许设计具有高特异性和效力的分子。
工业: 在工业领域,该化合物可用于生产具有特定性能的专用化学品和材料。
作用机制
5-氨基-N-[3-(2-硝基苯氧基)丙基]-2,4-二氧代-1H-嘧啶-6-甲酰胺的作用机制涉及它与特定分子靶标的相互作用。氨基和硝基苯氧基可以与酶或受体形成氢键和其他相互作用,调节其活性。嘧啶环可以参与蛋白质中芳香族残基的 π-π 堆积相互作用,增强结合亲和力。
相似化合物的比较
类似化合物:
5-氨基-2,4-二氧代-1H-嘧啶-6-甲酰胺: 缺少硝基苯氧基,导致不同的化学性质和反应性。
3-(2-硝基苯氧基)丙胺: 缺少嘧啶环,影响其生物活性及应用。
独特性: 5-氨基-N-[3-(2-硝基苯氧基)丙基]-2,4-二氧代-1H-嘧啶-6-甲酰胺中同时存在硝基苯氧基和嘧啶环,使其成为具有独特化学和生物学性质的多功能化合物。这种组合允许在各个领域有广泛的应用,使其成为研究和工业目的的宝贵化合物。
属性
分子式 |
C14H15N5O6 |
|---|---|
分子量 |
349.30 g/mol |
IUPAC 名称 |
5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H15N5O6/c15-10-11(17-14(22)18-12(10)20)13(21)16-6-3-7-25-9-5-2-1-4-8(9)19(23)24/h1-2,4-5H,3,6-7,15H2,(H,16,21)(H2,17,18,20,22) |
InChI 键 |
BIKMCVHPTHYOAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCNC(=O)C2=C(C(=O)NC(=O)N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




